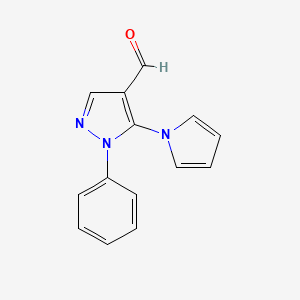
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a phenyl group, a pyrrole ring, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursorsThe final step involves the formylation of the pyrazole ring to introduce the aldehyde group .
Análisis De Reacciones Químicas
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes and as a probe for studying biological pathways.
Medicine: Explored for its antiviral properties, particularly against hepatitis C virus, by inhibiting cyclooxygenase-2 (COX-2) and reducing viral replication
Mecanismo De Acción
The mechanism of action of 1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to the inhibition of COX-2, which plays a role in the viral replication process. By suppressing COX-2 expression at both the transcriptional and translational levels, the compound effectively reduces the viral load .
Comparación Con Compuestos Similares
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides: These compounds also exhibit antiviral properties but differ in their functional groups and specific targets.
1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile: This compound has a nitrile group instead of an aldehyde group, leading to different reactivity and applications
The uniqueness of this compound lies in its aldehyde functional group, which allows for a wide range of chemical modifications and applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable molecule for scientific research and industrial applications.
Propiedades
Número CAS |
113306-16-4 |
|---|---|
Fórmula molecular |
C14H11N3O |
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
1-phenyl-5-pyrrol-1-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C14H11N3O/c18-11-12-10-15-17(13-6-2-1-3-7-13)14(12)16-8-4-5-9-16/h1-11H |
Clave InChI |
UMJOPSXPSMYPBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=C(C=N2)C=O)N3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)

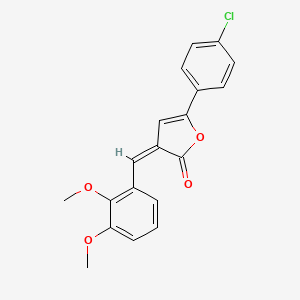



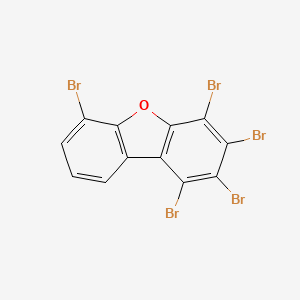

![2-(Bromomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12881016.png)
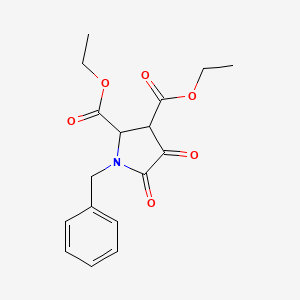
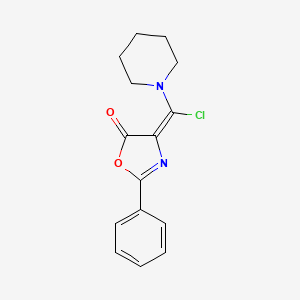
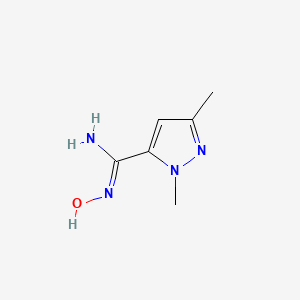
![2-(Chloromethyl)-4-cyanobenzo[d]oxazole](/img/structure/B12881049.png)
